Ethyl 3-(2-cyanoethylamino)propanoate
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Overview
Description
Ethyl 3-(2-cyanoethylamino)propanoate is an organic compound with the molecular formula C8H14N2O2. It is a derivative of propanoic acid and contains both an ester and a nitrile functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-cyanoethylamino)propanoate can be synthesized through a reaction between ethyl acrylate and 2-cyanoethylamine. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the nucleophilic addition of the amine to the acrylate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-cyanoethylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-cyanoethylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(2-cyanoethylamino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Ethyl 3-(2-cyanoethylamino)propanoate can be compared with other similar compounds such as:
Ethyl 3-(pyridin-2-ylamino)propanoate: This compound has a pyridine ring instead of a nitrile group, which can affect its reactivity and applications.
Ethyl 3-(2-aminoethylamino)propanoate: This compound has an amine group instead of a nitrile group, which can lead to different chemical and biological properties.
This compound is unique due to its combination of ester and nitrile functional groups, which provide a versatile platform for various chemical reactions and applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(2-cyanoethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-12-8(11)4-7-10-6-3-5-9/h10H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAQOZLQOPANTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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